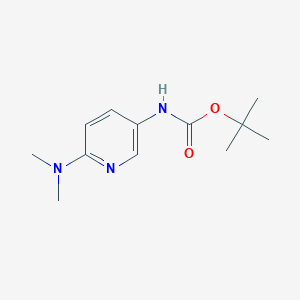
tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 238.30 g/mol. The structure features a tert-butyl group, a dimethylamino group, and a pyridin-3-yl moiety, which contribute to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various enzymes. The carbamate group can form covalent bonds with the active sites of target enzymes, leading to enzyme inhibition. This mechanism is crucial for modulating metabolic pathways and developing therapeutic strategies against diseases.
Biological Activity Overview
Research indicates that compounds in the carbamate class, including tert-butyl derivatives, exhibit significant biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently modifying their active sites.
- Antiviral Activity : Some studies suggest potential applications in developing antiviral agents, particularly against viral proteases.
- Neuroprotective Effects : Preliminary findings indicate that the compound may offer neuroprotective benefits through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited key enzymes with IC50 values in the low micromolar range, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Antiviral Applications
In another investigation, the compound was tested for its ability to inhibit the SARS-CoV 3CL protease, a critical enzyme for viral replication. The results demonstrated potent inhibitory activity with a binding affinity comparable to established inhibitors, highlighting its potential use in antiviral therapies.
Safety and Toxicity
While preliminary studies suggest promising biological activities, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Current data indicate low toxicity levels; however, further studies are required to confirm these findings across different biological systems.
Eigenschaften
IUPAC Name |
tert-butyl N-[6-(dimethylamino)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-6-7-10(13-8-9)15(4)5/h6-8H,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATKQVZGUKAKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734850 | |
| Record name | tert-Butyl [6-(dimethylamino)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242333-49-8 | |
| Record name | tert-Butyl [6-(dimethylamino)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















